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Introduction: EVT801 is an orally available, selective inhibitor of Vascular Endothelial Growth
Factor Receptor 3 (VEGFR-3), a key mediator of lymphangiogenesis and tumor angiogenesis.
[1][2] Preclinical studies have demonstrated its potent anti-tumor and anti-metastatic effects in
various cancer models. EVT801's mechanism of action involves the inhibition of tumor
angiogenesis and lymphangiogenesis, leading to a stabilization of the tumor vasculature,
reduction of hypoxia, and subsequent enhancement of anti-tumor immunity.[3][4] This
document provides detailed application notes and protocols for the administration of EVT801 in
common animal cancer models, based on published preclinical data.

Data Presentation: Summary of In Vivo Efficacy

The following tables summarize the quantitative outcomes of EVT801 administration in different

murine cancer models.

Table 1: In Vitro Inhibitory Activity of EVT801
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Target Cell Line Assay IC50
Receptor
VEGFR-3 HEK293 ) 39 nM
Autophosphorylation
Receptor
VEGFR-2 HEK293 _ 260 nM
Autophosphorylation
Receptor
VEGFR-1 HEK293 _ 2130 nM
Autophosphorylation
VEGF-C induced ) )
_ _ hLMVEC Cell Proliferation 15 nM
proliferation
VEGF-D induced ] ]
) ) hLMVEC Cell Proliferation 8 nM
proliferation
VEGF-A induced ) )
hLMVEC Cell Proliferation 155 nM

proliferation

(Data sourced from MedChemExpress product information and Paillasse et al., 2022)[5]

Table 2: Efficacy of EVT801 Monotherapy in Syngeneic and Transgenic Mouse Models

Cancer Mouse EVT801 Treatment Primary Result
esu
Model Strain Dose Duration Outcome
4T1 Tumor Significant
30 mg/kg, o
Mammary BALB/c BID 21 days Growth reduction in
.0.,
Carcinoma P Inhibition tumor volume
DEN-Induced Tumor ]
) 100 mg/kg, T/C ratio of
Hepatocarcin C3H 2 months Volume
p.o., QD ) 22%
oma Reduction
Ripl-Tag2 Dose-
) 30 or 100 Tumor
Pancreatic ) dependent
_ Transgenic mg/kg, p.o., 16 days Volume )
Neuroendocri ) decrease in
QD Reduction
ne Tumor tumor volume
© 2026 BenchChem. All rights reserved. 2/13 Tech Support


https://www.biorxiv.org/content/10.1101/2022.05.05.490827v1.full.pdf
https://www.benchchem.com/product/b13904842/docs?utm_src=pdf-body#evt801-administration-in-animal-cancer-models-application-notes-and-protocols
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13904842?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

(Data sourced from Paillasse et al., 2022)[6]

Table 3: Efficacy of EVT801 in Combination with Immune Checkpoint Inhibitors (ICl) in the 4T1
Model

Treatment Group Dosing Outcome Result

Superior tumor growth

30 mg/kg EVT801 p.o. inhibition and reduced
] ] Tumor Growth and ]
EVT801 + anti-PD-1 BID + 10 mg/kg anti- ) lung metastasis
_ Metastasis ,
PD-1 i.p. weekly compared to single
agents[3][7]
] 30 mg/kg EVT801 p.o. Superior tumor growth
EVT801 + anti-CTLA- . o
4 BID + 10 mg/kg anti- Tumor Growth inhibition compared to
CTLA-4 i.p. weekly single agents

(Data sourced from Paillasse et al., 2022)[3]

Signaling Pathways and Mechanism of Action

EVT801's primary mechanism is the selective inhibition of VEGFR-3. This disrupts the
signaling cascade responsible for the formation of new lymphatic and blood vessels, modulates
the tumor microenvironment to be less immunosuppressive, and enhances the efficacy of

immunotherapies.
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Caption: Mechanism of action for EVT801 in the tumor microenvironment.
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Experimental Protocols

The following are detailed protocols for the administration of EVT801 in various animal cancer
models, based on published literature.

Protocol 1: Orthotopic 4T1 Mammary Carcinoma Model

This model is suitable for studying the efficacy of EVT801 on primary tumor growth and
metastasis in an immunocompetent setting.

Materials:

Female BALB/c mice (6-8 weeks old)

e 4T1 murine mammary carcinoma cells

o EVT801 (formulation for oral gavage)

e Anti-mouse PD-1 antibody (e.g., BioXcell, clone RMP1-14)
e Anti-mouse CTLA-4 antibody (e.g., BioXcell, clone 9D9)

» Sterile PBS

o Calipers for tumor measurement

Workflow Diagram:
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Caption: Experimental workflow for the 4T1 mammary carcinoma model.
Procedure:

o Cell Culture: Culture 4T1 cells in appropriate media until they reach the desired confluence
for injection.

o Tumor Cell Implantation: On day 0, inject 1 x 10”5 4T1 cells suspended in sterile PBS into
the mammary fat pad of female BALB/c mice.[3]
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Tumor Growth Monitoring: Monitor tumor growth by measuring with calipers two to three
times weekly. Calculate tumor volume using the formula: V = 0.52 x (width)*2 x (length).[3]

Treatment Initiation: Once tumors reach an average volume of approximately 50 mmsg,
randomize the mice into treatment groups.[3]

EVT801 Administration: Administer EVT801 at a dose of 30 mg/kg via oral gavage twice
daily for 21 days.[3]

Immune Checkpoint Inhibitor Administration (for combination studies): Administer anti-PD-1
or anti-CTLA-4 antibodies at a dose of 10 mg/kg via intraperitoneal injection on a weekly
basis.[3]

Endpoint and Tissue Collection: At the end of the treatment period (day 21), euthanize the
mice. Collect primary tumors for weight measurement and further analysis (e.g.,
immunohistochemistry). Collect lungs to assess metastatic burden.[3]

Protocol 2: DEN-Induced Hepatocarcinoma Model

This model is useful for evaluating the efficacy of EVT801 in a chemically-induced,

inflammation-driven cancer model where VEGFR-3 is expressed in the tumor

microenvironment.

Materials:

Male C3H mice
N-diethylnitrosamine (DEN)
EVT801 (formulation for oral gavage)

Sterile saline

Workflow Diagram:
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Caption: Experimental workflow for the DEN-induced hepatocarcinoma model.
Procedure:

e Tumor Induction: Administer a single intraperitoneal injection of DEN at a dose of 10 mg/kg
to male C3H mice.[3]

e Tumor Development: Allow tumors to develop for 12 months.[3]

o Treatment Initiation: After 12 months, randomize the mice into treatment groups.
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o EVT801 Administration: Administer EVT801 at a dose of 100 mg/kg via oral gavage once
daily for 2 months.[3][6]

» Endpoint and Sample Collection: At the end of the 2-month treatment period, administer a
final dose of EVT801 before euthanizing the mice to allow for pharmacokinetic analysis.
Collect blood and tumor samples for analysis of tumor volume and liver weight.[3]

Protocol 3: Rip1-Tag2 Pancreatic Neuroendocrine Tumor
Model

This transgenic model allows for the study of EVT801's effect on the "angiogenic switch" in a
multi-stage tumorigenesis model.

Materials:

¢ Ripl-Tag2 transgenic mice

o EVT801 (formulation for oral gavage)

o Calipers for tumor measurement

Procedure:

e Treatment Initiation: Begin daily treatment of 12-week-old Rip1-Tag2 mice with EVT801.[6]

o EVT801 Administration: Administer EVT801 at doses of 30 mg/kg or 100 mg/kg via oral
gavage once daily for 16 days.[6]

o Tumor Measurement: At the end of the treatment period, euthanize the mice and measure
the volume of each tumor. The total tumor burden is the sum of individual tumor volumes for
each mouse.[6]

o Survival Study: For survival studies, initiate daily treatment at 12 weeks of age and monitor
mice daily for signs of morbidity requiring euthanasia.[6]

Protocol 4: Assessment of Tumor Hypoxia

Materials:
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Pimonidazole hydrochloride (Hypoxyprobe™)

Anti-pimonidazole antibody

Fluorescently labeled secondary antibody

Microscope for fluorescence imaging

Procedure:

Pimonidazole Injection: Inject tumor-bearing mice intravenously with pimonidazole
hydrochloride at a dose of 60 mg/kg.[8]

e Circulation Time: Allow the pimonidazole to circulate for 90 minutes.[8]

» Tissue Collection and Processing: Euthanize the mice and harvest the tumors. Snap-freeze
the tumors in liquid nitrogen or fix in formalin for paraffin embedding.[8]

e Immunofluorescence Staining:

o Cryosection the frozen tumors.

[e]

Fix the sections (e.g., in cold acetone).

o

Incubate with an anti-pimonidazole primary antibody.

[¢]

Incubate with a fluorescently labeled secondary antibody.

[¢]

Image the sections using a fluorescence microscope to visualize hypoxic regions.[9]

Protocol 5: Analysis of Vessel Density and Immune Cell
Infiltration

Materials:
e Anti-CD31 (PECAM-1) antibody for vessel staining

» Anti-CD8 antibody for cytotoxic T-cell staining
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Fluorescently labeled secondary antibodies

Flow cytometry antibodies for MDSC analysis (e.g., anti-CD11b, anti-Gr-1)

Microscope for fluorescence imaging

Flow cytometer
Procedure for Immunohistochemistry:
o Tissue Preparation: Use paraffin-embedded or frozen tumor sections.

 Staining: Perform standard immunohistochemical or immunofluorescent staining protocols
using antibodies against CD31 to label blood vessels and CD8 to label cytotoxic T-cells.

e Quantification:

o Vessel Density: Quantify the CD31-positive area or count the number of vessels per field
of view using image analysis software.[6]

o T-cell Infiltration: Quantify the number of CD8-positive cells within the tumor.
Procedure for Flow Cytometry of Myeloid-Derived Suppressor Cells (MDSCs):
o Sample Preparation: Collect blood from tumor-bearing mice.

o Cell Staining: Stain whole blood with fluorescently labeled antibodies against myeloid cell
markers (e.g., CD11b and Gr-1 for murine MDSCSs).

e Analysis: Acquire samples on a flow cytometer and analyze the percentage of MDSCs
(typically defined as CD11b+Gr-1+ cells) within the leukocyte population.

Conclusion

EVT801 demonstrates significant anti-tumor efficacy in a variety of preclinical cancer models,
both as a monotherapy and in combination with immune checkpoint inhibitors. Its mechanism
of action, centered on the inhibition of VEGFR-3, leads to a favorable modulation of the tumor
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microenvironment. The protocols outlined in this document provide a framework for
researchers to further investigate the therapeutic potential of EVT801 in their own studies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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Our mission is to be the trusted global source of Hastt
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and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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